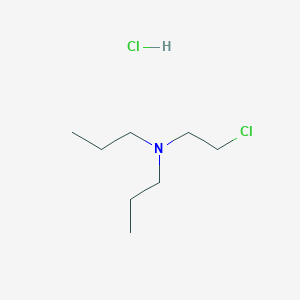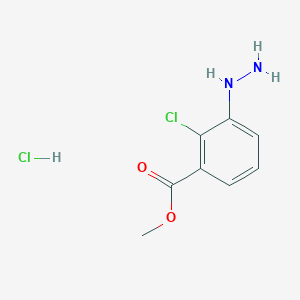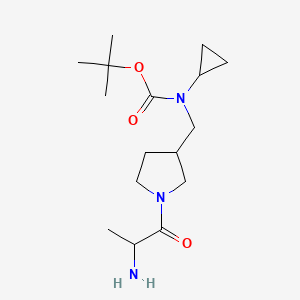
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. The reaction conditions often require the use of protecting groups, such as the tert-butyl group, to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Similar compounds include other carbamates and pyrrolidine derivatives. Compared to these compounds, tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate is unique due to its combination of a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group. This unique structure may confer specific properties, such as increased stability or selectivity in biological systems .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- 3-(Boc-amino)-1-propanol
Properties
Molecular Formula |
C16H29N3O3 |
|---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)18-8-7-12(9-18)10-19(13-5-6-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |
InChI Key |
BMQYPODQRWUAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)
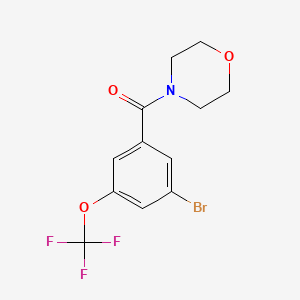
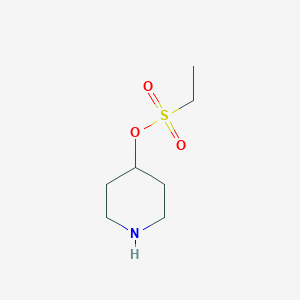
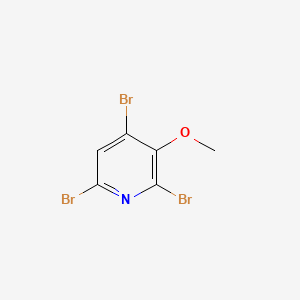
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
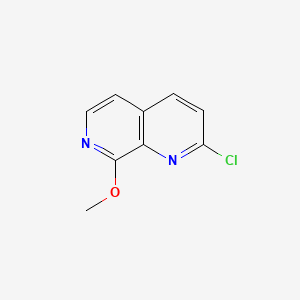
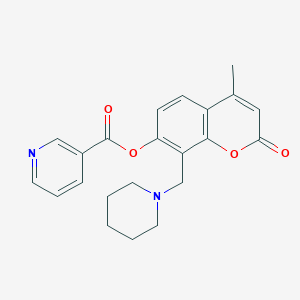
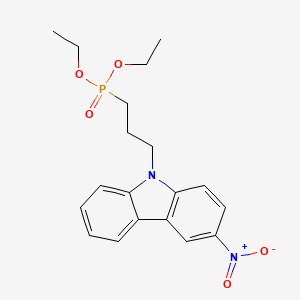
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
